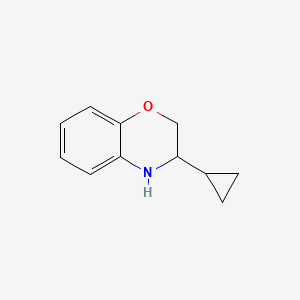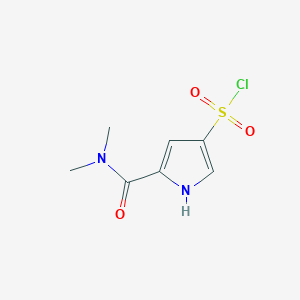
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a dimethylcarbamoyl group attached to a pyrrole ring, which is further substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(dimethylcarbamoyl)-1H-pyrrole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-(dimethylcarbamoyl)-1H-pyrrole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by quenching the reaction mixture with water, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole oxides.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Pyrrole Oxides: Formed from oxidation reactions.
Reduced Sulfonamides: Formed from reduction reactions.
Applications De Recherche Scientifique
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The dimethylcarbamoyl group may also interact with biological targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(dimethylcarbamoyl)-1H-pyrrole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the pyrrole ring.
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the pyrrole ring, which influences its reactivity and potential applications. The presence of the dimethylcarbamoyl group also adds to its distinct chemical properties and potential biological activity.
Propriétés
Formule moléculaire |
C7H9ClN2O3S |
|---|---|
Poids moléculaire |
236.68 g/mol |
Nom IUPAC |
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10(2)7(11)6-3-5(4-9-6)14(8,12)13/h3-4,9H,1-2H3 |
Clé InChI |
ZGFUHBUYHCBCQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CN1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
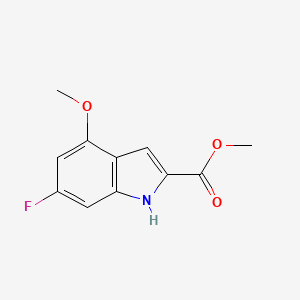

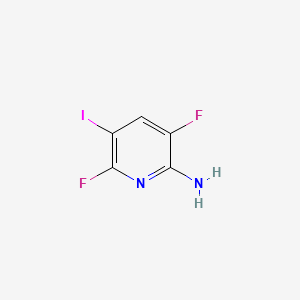
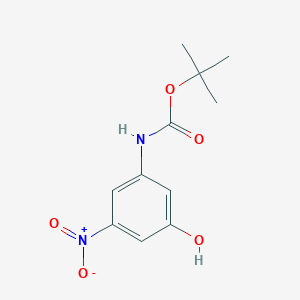
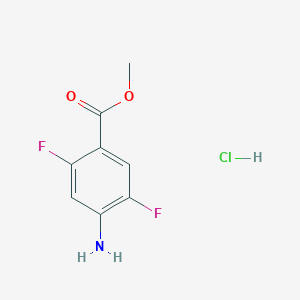

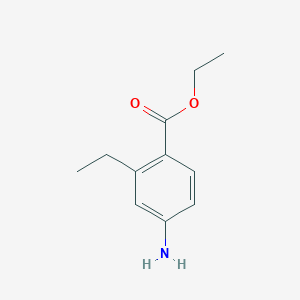
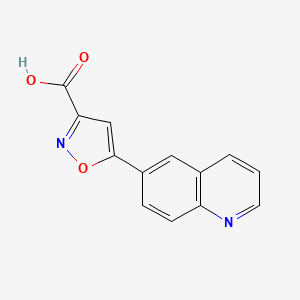

![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)

